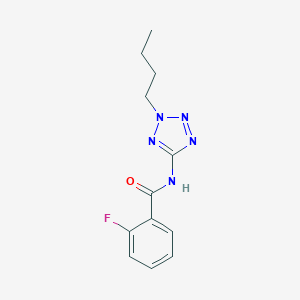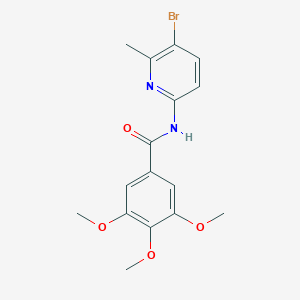![molecular formula C22H17ClN2O5 B278356 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.
作用機序
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide targets Aurora kinase A, which is a key regulator of cell division. Aurora kinase A plays a crucial role in mitotic spindle formation and chromosome segregation during cell division. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide inhibits Aurora kinase A, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
実験室実験の利点と制限
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and efficacy. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a potential anticancer drug. One direction is to evaluate its efficacy in clinical trials. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is currently being evaluated in clinical trials for the treatment of various cancers, including solid tumors and lymphomas. Another direction is to develop more potent and selective Aurora kinase A inhibitors. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide could be combined with other anticancer drugs to enhance its efficacy and reduce the risk of drug resistance.
合成法
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form 4-(2-chlorobenzoylamino)-3-methoxyaniline. The final step involves the reaction of 4-(2-chlorobenzoylamino)-3-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models of various cancers, including breast, lung, and colon cancer. In these studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce cell death in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
分子式 |
C22H17ClN2O5 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
YEARTHFFODKZTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

